Ethyl 3-oxo-4-phenylhexanoate is an organic compound characterized by its ester functional group and a ketone moiety. It has the molecular formula and a molecular weight of approximately 220.26 g/mol. This compound features a phenyl group attached to a hexanoate chain, contributing to its unique chemical properties and potential applications in various fields including organic synthesis and medicinal chemistry.
These reactions make Ethyl 3-oxo-4-phenylhexanoate a versatile intermediate in organic synthesis.
Research indicates that Ethyl 3-oxo-4-phenylhexanoate exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry. Its mechanism of action may involve interactions with specific cellular targets, influencing pathways related to cell proliferation and apoptosis.
Several methods have been developed for synthesizing Ethyl 3-oxo-4-phenylhexanoate:
These synthetic routes allow for efficient production of Ethyl 3-oxo-4-phenylhexanoate with high yields.
Ethyl 3-oxo-4-phenylhexanoate serves multiple roles in various fields:
Studies on the interactions of Ethyl 3-oxo-4-phenylhexanoate with biological systems are ongoing. Initial findings suggest that it may modulate enzyme activity or receptor binding, influencing cellular processes such as gene expression and metabolic pathways. Further research is necessary to elucidate the specific mechanisms involved.
Ethyl 3-oxo-4-phenylhexanoate can be compared with several structurally similar compounds, highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | 0.95 | Shorter carbon chain; used as a synthetic intermediate. |
| Ethyl 3-oxo-3-(m-tolyl)propanoate | 33166-79-9 | 0.93 | Contains a methyl group on the aromatic ring. |
| Ethyl 3-oxo-3-(o-tolyl)propanoate | 51725-82-7 | 0.93 | Different positional isomer of tolane substitution. |
| Ethyl 3-oxo-3-(p-tolyl)propanoate | 27835-00-3 | 0.93 | Another positional isomer affecting physical properties. |
| Methyl 3-oxo-4-phenylbutanoate | 37779-49-0 | 0.95 | Methyl ester variant; differing solubility characteristics. |
The uniqueness of Ethyl 3-oxo-4-phenylhexanoate lies in its specific structure and functional groups, which impart distinct physical and chemical properties that are valuable for various applications in research and industry.